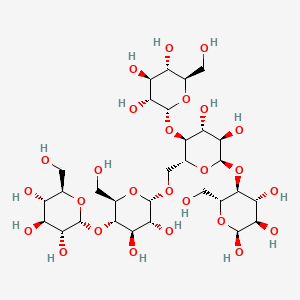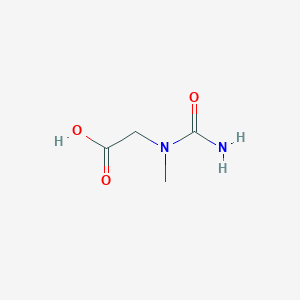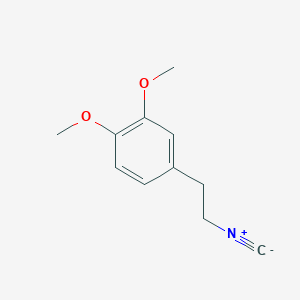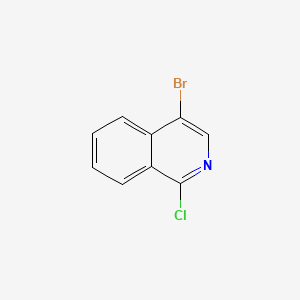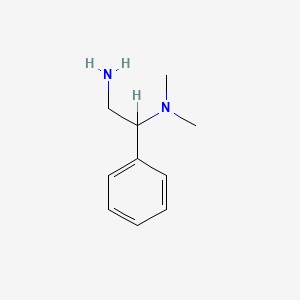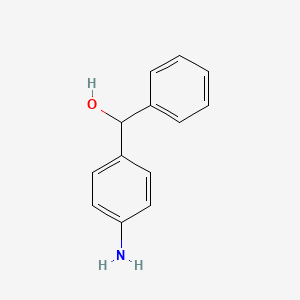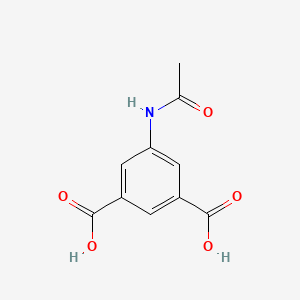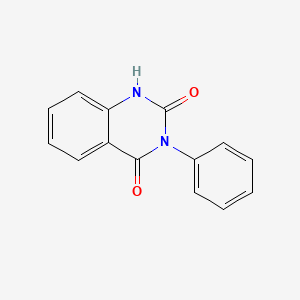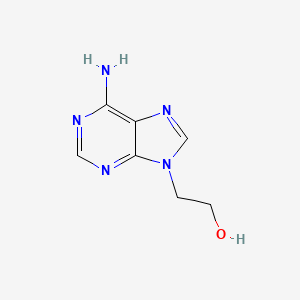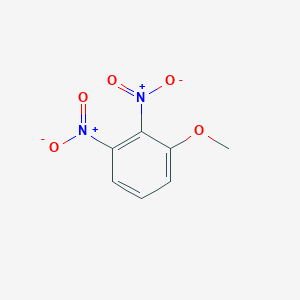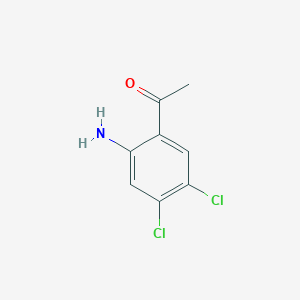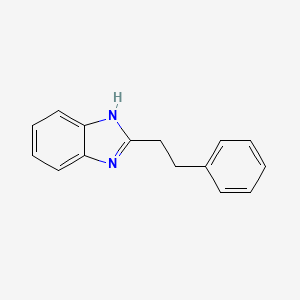
2-(2-phenylethyl)-1H-benzimidazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(2-phenylethyl)-1H-benzimidazole derivatives involves efficient and convenient methods. A notable approach is the condensation of phenyl propionic acids with o-phenylenediamine in POCl3, which offers excellent yields, short reaction times, and operational simplicity (Shastri & Jadhav, 2019). Another method employs microwave-assisted synthesis for rapid and efficient production of 2-(alkyloxyaryl)-1H-benzimidazole derivatives, exploring the hypothesis that the stilbene framework can be mimicked with an appropriate 2-(Alkyloxyphenyl)benzimidazole scaffold (Navarrete-Vázquez et al., 2006).
Molecular Structure Analysis
The molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride, a related compound, has been extensively studied through X-ray crystallography, NMR, FT-IR, UV/vis, and elemental analysis. This detailed analysis provides insights into the structure that can be relevant for understanding the properties of 2-(2-phenylethyl)-1H-benzimidazole (Abdel Ghani & Mansour, 2012).
Chemical Reactions and Properties
2-(2-Phenylethyl)-1H-benzimidazole and its derivatives undergo various chemical reactions, leading to the formation of complex structures. The reactivity of such compounds can be illustrated by their participation in the synthesis of benzimidazoles, benzothiazoles, and other heterocycles, demonstrating diverse chemical behaviors (Naresh, Kant, & Narender, 2014).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, including 2-(2-phenylethyl)-1H-benzimidazole, are crucial for understanding their stability, solubility, and structural integrity. While specific studies on 2-(2-phenylethyl)-1H-benzimidazole are less common, research on related compounds provides valuable insights. For instance, the molecular structure analysis of 2-chloromethyl-1H-benzimidazole hydrochloride offers data on crystalline structures and intermolecular interactions, which are essential for predicting physical properties (Abdel Ghani & Mansour, 2012).
Applications De Recherche Scientifique
Application 1: Agarwood Analysis
- Scientific Field : Phytochemistry
- Summary of Application : The compound “2-(2-phenylethyl)chromone” is found in agarwood, a resinous heartwood used in traditional medicine and as a natural spice . It’s used to analyze the chemical constituents of agarwood .
- Methods of Application : The compound is isolated from the ethyl acetate extraction of agarwood . The structures of the compounds are elucidated using comprehensive spectroscopic techniques (UV, IR, 1D and 2D-NMR) and MS analysis .
Application 2: Time-Based Analysis of Agarwood
- Scientific Field : Phytochemistry
- Summary of Application : “2-(2-phenylethyl)chromone” is used to distinguish different agarwood samples collected at different formation times .
- Methods of Application : The compound is characterized and analyzed by HPLC/DAD/ESI/MS/MS in three agarwood samples induced by artificial holing for different times .
- Results or Outcomes : It was found that the relative contents of the compound presented roughly upward based on the formation time .
Application 3: Production of Flavor and Fragrance Compounds
- Scientific Field : Biotechnology
- Summary of Application : 2-Phenylethyl acetate, a compound related to 2-(2-phenylethyl)-1H-benzimidazole, is used in the production of flavor and fragrance compounds . It has a rose and honey scent and a raspberry-like taste .
- Methods of Application : Several strains have been tested for producing 2-Phenylethyl acetate in batch cultures using waste flows as a carbon source .
- Results or Outcomes : The production of 2-Phenylethyl acetate using waste flows as a carbon source has been successful .
Application 4: Medicinal Chemistry
- Scientific Field : Medicinal Chemistry
- Summary of Application : 2-Phenylethylamines, a class of compounds related to 2-(2-phenylethyl)-1H-benzimidazole, are used in medicinal chemistry . They are found in key therapeutic targets, listing medicinal chemistry hits and appealing screening compounds .
- Methods of Application : The specific methods of application vary depending on the therapeutic target and the specific 2-phenylethylamine compound being used .
- Results or Outcomes : 2-Phenylethylamines have shown promise in various therapeutic applications .
Application 5: Fragrance Component in Agarwood
- Scientific Field : Phytochemistry
- Summary of Application : “2-(2-phenylethyl)chromone” and its derivatives are found in high content in cultivated “Qi-Nan” (CQN) agarwood, a new high-quality agarwood in the market . These compounds contribute to the characteristic fragrance of agarwood .
- Methods of Application : The chemical constituents and fragrant components of different types of agarwood are analyzed by GC-MS .
- Results or Outcomes : The content of “2-(2-phenylethyl)chromone” and its derivatives was found to be higher in CQN agarwood than in wild harvested “Qi-Nan” (WQN) agarwood .
Application 6: Psychoactive Compounds
- Scientific Field : Psychopharmacology
- Summary of Application : 2-Phenylethylamines, a class of compounds related to “2-(2-phenylethyl)-1H-benzimidazole”, are used in medicinal chemistry . They are found in key therapeutic targets, listing medicinal chemistry hits and appealing screening compounds .
- Methods of Application : The specific methods of application vary depending on the therapeutic target and the specific 2-phenylethylamine compound being used .
- Results or Outcomes : 2-Phenylethylamines have shown promise in various therapeutic applications .
Propriétés
IUPAC Name |
2-(2-phenylethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-2-6-12(7-3-1)10-11-15-16-13-8-4-5-9-14(13)17-15/h1-9H,10-11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLOBNVUJHKONU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302979 | |
| Record name | 2-(2-phenylethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-phenylethyl)-1H-benzimidazole | |
CAS RN |
5805-30-1 | |
| Record name | 5805-30-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155571 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-phenylethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40302979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

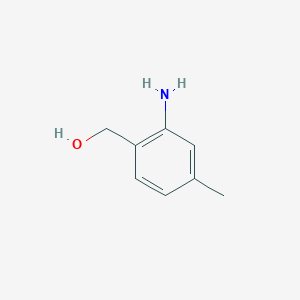
![5,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-ol](/img/structure/B1267702.png)

